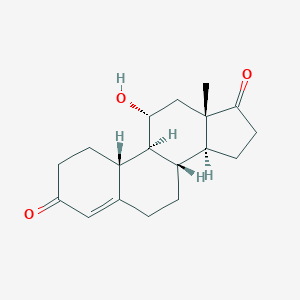

11a-Hydroxy-estr-4-ene-3,17-dione

Description

Contextualization as a Hydroxylated Estrane (B1239764) Steroid

11α-Hydroxy-estr-4-ene-3,17-dione is fundamentally classified as a hydroxylated estrane steroid. The core of this molecule is the estrane skeleton, a 17-carbon tetracyclic hydrocarbon structure that forms the basis for C18 steroids like estrogens. wikipedia.orgwikipedia.org The name itself precisely describes its chemical features:

Estrane: Indicates a C18 steroid core. wikipedia.org

-4-ene: Specifies a double bond between the 4th and 5th carbon atoms in the steroid nucleus. wikipedia.org

-3,17-dione: Denotes the presence of two ketone functional groups at carbon positions 3 and 17. wikipedia.org

11α-Hydroxy-: Signifies that a hydroxyl (-OH) group is attached at the 11th carbon position with an alpha (α) stereochemistry, meaning it projects below the plane of the ring.

This combination of an estrane framework with a hydroxyl group and two ketone groups defines its identity and influences its chemical behavior.

Table 1: Chemical Properties of 11α-Hydroxy-estr-4-ene-3,17-dione

| Property | Value |

| Molecular Formula | C18H24O3 echemi.comnih.gov |

| Molecular Weight | 288.38 g/mol echemi.com |

| CAS Number | 6615-00-5 echemi.com |

| Appearance | Solid |

| Melting Point | 207-209 °C echemi.com |

| Boiling Point | 480 °C at 760 mmHg echemi.com |

Significance in Endogenous Steroid Metabolism and Physiology

Hydroxylation is a critical reaction in steroid metabolism, often mediated by cytochrome P450 enzymes. This process can either activate or inactivate a steroid. In the context of 11-hydroxylation, the stereochemistry of the hydroxyl group—whether it is in the alpha (α) or beta (β) position—is of paramount importance.

The enzyme steroid 11β-hydroxylase (CYP11B1) plays a crucial role in the adrenal cortex by converting precursors into active glucocorticoids, such as cortisol. researchgate.netwikipedia.org This 11β-hydroxylation is essential for the anti-inflammatory and immunosuppressive effects of these hormones. nih.gov Similarly, the 11β-hydroxylation of androgens like androstenedione (B190577) and testosterone (B1683101) by CYP11B1 produces active 11-oxygenated androgens. nih.govnih.gov

In stark contrast, research has indicated that 11α-hydroxylated steroids are generally considered biologically inactive. researchgate.net Studies from the 1980s on bovine adrenocortical cells showed that while 11β-hydroxylated steroids (the enzyme's products) led to a loss of 11β-hydroxylase activity, their 11α-hydroxylated counterparts did not have the same effect. researchgate.net This suggests that 11α-hydroxylation may serve as a metabolic inactivation pathway, preventing the steroid from exerting the biological effects associated with its 11β-hydroxylated form. While there is growing interest in 11-oxygenated androgens as contributors to the total androgen pool, especially in conditions like Polycystic Ovary Syndrome (PCOS), this research has centered on 11β-hydroxy and 11-keto androgens. nih.govnih.gov

Historical and Current Research Perspectives on 11-Hydroxylated Steroids

Historically, research on 11-hydroxylated steroids has been dominated by the study of their 11β-isomers due to their profound physiological importance. The discovery of the essential role of the 11β-hydroxyl group in glucocorticoid function was a major milestone in endocrinology. nih.gov Subsequent research focused on the enzymes responsible, such as 11β-hydroxylase and 11β-hydroxysteroid dehydrogenase, and their roles in both health and disease, including congenital adrenal hyperplasia. wikipedia.orgnih.gov

Current research has carved out a distinct and important niche for 11α-hydroxylated steroids, not in endogenous physiology, but in pharmaceutical manufacturing. 11α-hydroxylated steroid synthons are highly valuable as intermediates in the synthesis of various therapeutic steroids, including contraceptives and potent glucocorticoids. researchgate.net The chemical introduction of a hydroxyl group at the 11α-position is challenging. Therefore, industrial production often relies on microbial biotransformation, using specific fungal strains that can perform this hydroxylation with high regio- and stereoselectivity. researchgate.net This biotechnological approach is more efficient and selective than multi-step chemical synthesis. researchgate.net

While the direct physiological role of 11α-Hydroxy-estr-4-ene-3,17-dione remains underexplored, the broader field of 11-hydroxylation continues to evolve. The study of 11-oxygenated androgens is shedding new light on adrenal function and androgen excess disorders. nih.govnih.gov However, the primary significance of the 11α-hydroxy configuration currently lies in its utility as a building block in the creation of other complex steroid-based pharmaceuticals.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,11R,13S,14S)-11-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-9-15(20)17-12-5-3-11(19)8-10(12)2-4-13(17)14(18)6-7-16(18)21/h8,12-15,17,20H,2-7,9H2,1H3/t12-,13-,14-,15+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCOSJPGDDQNJH-JVSYPLCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)CCC34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447807 | |

| Record name | 11alpha-Hydroxy-estr-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6615-00-5 | |

| Record name | (11α)-11-Hydroxyestr-4-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6615-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11a-Hydroxy-estr-4-ene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006615005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11alpha-Hydroxy-estr-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11a-Hydroxy-estr-4-ene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic and Biosynthetic Methodologies for 11α Hydroxy Estr 4 Ene 3,17 Dione and Its Analogues

Chemical Synthesis Approaches

The chemical synthesis of 11α-Hydroxy-estr-4-ene-3,17-dione primarily involves the introduction of a hydroxyl group at the 11α position of the estrane (B1239764) steroid backbone.

Regioselective Hydroxylation Strategies on Estr-4-ene-3,17-dione

The direct hydroxylation of estr-4-ene-3,17-dione is a key chemical method for synthesizing its 11α-hydroxy derivative. ontosight.ai Achieving regioselectivity, the ability to target a specific position on the molecule, is a critical challenge in steroid chemistry due to the presence of multiple reactive sites. Various chemical reagents and reaction conditions are employed to favor hydroxylation at the desired 11α position. These methods often involve multi-step processes with protection and deprotection of other functional groups to ensure the hydroxyl group is introduced at the correct location.

Derivatization and Structural Modification Techniques

Once 11α-Hydroxy-estr-4-ene-3,17-dione is synthesized, it can be further modified to create a range of analogues. These derivatization and structural modification techniques are essential for exploring the structure-activity relationships of this class of steroids. For instance, deuterated versions of related androstenedione (B190577) compounds, such as 11β-Hydroxy-4-androstene-3,17-dione-9,11,12,12-d4, have been synthesized for use in mass spectrometry analysis. sigmaaldrich.com This isotopic labeling provides a valuable tool for metabolic studies. Other modifications can include the introduction of different functional groups at various positions on the steroid nucleus, leading to a diverse library of compounds for biological evaluation.

Biotransformation and Microbial Production Systems

An increasingly important and efficient alternative to chemical synthesis is the use of microbial biotransformation. This approach leverages the enzymatic machinery of microorganisms to perform specific chemical reactions, often with high regio- and stereoselectivity.

One-Pot Multi-step Microbial Conversions from Natural Sterols (e.g., Phytosterols (B1254722), Cholesterol)

A significant advancement in the production of 11α-Hydroxy-estr-4-ene-3,17-dione is the development of one-pot, multi-step microbial conversion processes. nih.gov These processes utilize readily available and inexpensive starting materials like phytosterols or cholesterol. nih.gov In this strategy, two or more microbial strains with complementary enzymatic activities are used in a single bioreactor to convert the initial sterol substrate into the final desired product without the need to isolate intermediate compounds. nih.gov

For example, a two-step, one-pot microbial transformation has been described for producing 11α-hydroxyandrost-4-ene-3,17-dione (11α-HAD), a closely related compound, from natural sterols. researchgate.net In the first step, a microorganism like Mycobacterium neoaurum converts phytosterols into androst-4-ene-3,17-dione (AD). nih.govresearchgate.net Subsequently, a second microorganism is introduced to specifically hydroxylate AD at the 11α position. nih.govresearchgate.net

The key to successful microbial hydroxylation is the selection of a suitable microorganism. Fungi, in particular, are known for their ability to hydroxylate steroids at various positions. nih.gov Aspergillus ochraceus is a well-documented and highly effective fungal strain for the 11α-hydroxylation of steroids. nih.govresearchgate.net Research has shown that Aspergillus ochraceus VKM F-830 can convert androst-4-ene-3,17-dione (AD) to 11α-hydroxyandrost-4-ene-3,17-dione with high efficiency. nih.govresearchgate.net Immobilized spores of Aspergillus ochraceus have also been shown to effectively transform progesterone (B1679170) into its 11α-hydroxy derivative. nih.gov Recent studies have also explored mixed-strain fermentation strategies, combining Mycolicibacterium neoaurum and Aspergillus ochraceus to achieve a high-yield, one-step conversion of phytosterols to 11α-Hydroxyandrost-4-ene-3,17-dione. nih.gov

Table 1: Microbial Strains and Yields in the Production of 11α-Hydroxy-estr-4-ene-3,17-dione and Analogues

| Microbial Strain(s) | Starting Substrate | Intermediate Product(s) | Final Product | Reported Molar Yield | Reference |

| Mycobacterium neoaurum NRRL 3805B | Phytosterol | Androst-4-ene-3,17-dione (AD) | - | ~70% (for AD) | researchgate.net, nih.gov |

| Aspergillus ochraceus VKM F-830 | Androst-4-ene-3,17-dione (AD) | - | 11α-Hydroxyandrost-4-ene-3,17-dione | ~98% | researchgate.net, nih.gov |

| Mycolicibacterium neoaurum CICC 21097 ΔksdD & Aspergillus ochraceus | Phytosterols | - | 11α-Hydroxyandrost-4-ene-3,17-dione | 76.5% | nih.gov |

Fungal Biotransformations of Steroid Substrates for 11α-Hydroxylation

The ability of fungi to perform specific hydroxylations on steroid molecules has been extensively documented, with species from the genera Aspergillus and Rhizopus being particularly notable for their 11α-hydroxylase activity. nih.govnih.gov This enzymatic process is a key step in the industrial production of corticosteroids and certain progestogens. nih.gov

While direct studies on the fungal biotransformation of estr-4-ene-3,17-dione are limited, research on its close analogue, androst-4-ene-3,17-dione, provides significant insights. For instance, incubation of androst-4-ene-3,17-dione with the fungus Aspergillus candidus resulted in hydroxylation at the 11α position, among other sites. researchgate.net Similarly, the biotransformation of androsta-1,4-diene-3,17-dione (B159171) by Aspergillus brasiliensis has been shown to yield 11α-hydroxyandrost-1,4-diene-3,17-dione. nih.gov

A foundational study by Brodie et al. in 1971 specifically investigated the microbiological hydroxylation of estr-4-ene-3,17-dione, highlighting the early interest in using fungi for this transformation. nih.gov This research laid the groundwork for further exploration of fungal systems for the synthesis of hydroxylated estrane derivatives.

Fungi such as Aspergillus ochraceus are well-known for their capacity to introduce an 11α-hydroxyl group onto various steroid substrates. nih.govresearchgate.net This capability is crucial for the synthesis of valuable steroid intermediates. The enzymatic systems within these fungi, particularly cytochrome P450 monooxygenases, are responsible for this highly specific oxidation reaction.

The biotransformation of 19-nortestosterone (nandrolone), another estrane steroid, by various fungi further illustrates the potential for hydroxylation at different positions on this steroid backbone, although the primary products may vary depending on the fungal species. researchgate.netnih.gov

Studies on Regio- and Stereoselectivity in Microbial Hydroxylation

A key advantage of fungal biotransformation is the high degree of regio- and stereoselectivity, which is often difficult to achieve through chemical methods. slideshare.net Fungal enzymes can precisely target specific carbon atoms in the steroid nucleus, leading to the formation of a desired stereoisomer.

In the context of 11α-hydroxylation, fungi like Aspergillus ochraceus and Aspergillus nidulans have demonstrated a remarkable ability to specifically introduce a hydroxyl group at the 11th position with an alpha configuration. nih.gov This selectivity is attributed to the specific binding of the steroid substrate within the active site of the fungal hydroxylase enzymes.

However, the regioselectivity can be influenced by the specific fungal strain and the structure of the steroid substrate. For example, while Aspergillus candidus hydroxylates androst-4-ene-3,17-dione at the 11α position, it also produces metabolites hydroxylated at the C-15α and C-15β positions. researchgate.net In contrast, Aspergillus wentii primarily hydroxylates the same substrate at the 6β position. researchgate.net

The biotransformation of 19-nortestosterone by Aspergillus wentii yielded 6β-hydroxy-19-nortestosterone as the main product (60% yield), with smaller amounts of 10β-hydroxy-19-nortestosterone (2%) and 14α-hydroxy-19-nortestosterone (5%), showcasing a different regioselectivity compared to its action on androst-4-ene-3,17-dione. researchgate.net This highlights that the absence of the C-19 methyl group in the estrane series can influence the position of hydroxylation.

The following table summarizes the findings of fungal biotransformation studies on estr-4-ene-3,17-dione analogues, demonstrating the varied regio- and stereoselectivity.

| Fungus | Substrate | Major Products | Reference |

| Aspergillus candidus MRC 200634 | Androst-4-ene-3,17-dione | 11α-hydroxyandrost-4-ene-3,17-dione, 15α-hydroxyandrost-4-ene-3,17-dione, 15β-hydroxyandrost-4-ene-3,17-dione | researchgate.net |

| Aspergillus wentii MRC 200316 | Androst-4-ene-3,17-dione | 6β-hydroxyandrost-4-ene-3,17-dione | researchgate.net |

| Aspergillus brasiliensis | Androsta-1,4-diene-3,17-dione | 17β-hydroxyandrost-1,4-dien-3-one, 11α-hydroxyandrost-1,4-diene-3,17-dione, 12β-hydroxyandrost-1,4-diene-3,17-dione | nih.gov |

| Aspergillus wentii MRC 200316 | 19-Nortestosterone | 6β-hydroxy-19-nortestosterone (60%), 10β-hydroxy-19-nortestosterone (2%), 14α-hydroxy-19-nortestosterone (5%) | researchgate.net |

| Curvularia lunata | Androst-4-ene-3,17-dione | Androsta-1,4-diene-3,17-dione, 17β-hydroxyandrosta-1,4-dien-3-one, 11α-hydroxyandrost-4-ene-3,17-dione, 11α,17β-dihydroxyandrost-4-en-3-one, 15α-hydroxyandrosta-1,4-dien-17-one | bohrium.com |

Identification of Microbial Metabolites and By-products

During fungal biotransformation of steroid substrates, a range of metabolites and by-products can be formed in addition to the desired hydroxylated compound. The identification of these products is crucial for understanding the metabolic pathways involved and for optimizing the production of the target molecule.

In the biotransformation of nandrolone (B1676933) decanoate (B1226879) by Acremonium strictum, the primary reactions observed were hydrolysis of the decanoate ester, oxidation of the 17β-hydroxyl group, and hydroxylation. nih.gov The identified metabolites included estr-4-ene-3,17-dione, 17β-hydroxyestr-4-en-3-one (nandrolone), 15α-hydroxyestr-4-en-3,17-dione, and 15α,17β-dihydroxyestr-4-en-3-one. nih.gov This study demonstrates that even when starting with an esterified precursor, the fungus can produce a variety of related compounds.

The incubation of androst-4-ene-3,17-dione with various fungi also leads to a diversity of products. Aspergillus tamarii primarily induced a Baeyer-Villiger oxidation, while Mucor hiemalis hydroxylated the substrate at the 14α position and reduced the 17-ketone. researchgate.net

The study on Curvularia lunata with androst-4-ene-3,17-dione as the substrate yielded a mixture of oxidative and reductive metabolites. bohrium.com Besides the target 11α-hydroxyandrost-4-ene-3,17-dione, other identified compounds were androsta-1,4-diene-3,17-dione, 17β-hydroxyandrosta-1,4-dien-3-one, 11α,17β-dihydroxyandrost-4-en-3-one, and 15α-hydroxyandrosta-1,4-dien-17-one. bohrium.com

A summary of the identified metabolites and by-products from the biotransformation of nandrolone decanoate is presented in the table below.

| Fungus | Substrate | Metabolites and By-products | Reference |

| Acremonium strictum PTCC 5282 | Nandrolone decanoate | Estr-4-ene-3,17-dione, 17β-hydroxyestr-4-en-3-one, 15α-hydroxyestr-4-en-3,17-dione, 15α,17β-dihydroxyestr-4-en-3-one | nih.gov |

This highlights the complexity of fungal metabolic pathways and the importance of careful strain selection and process optimization to maximize the yield of the desired 11α-hydroxylated product.

Biological Activities and Receptor Interactions of 11α Hydroxy Estr 4 Ene 3,17 Dione

Steroid Hormone Receptor Binding and Activation Studies

The biological effects of steroid hormones are primarily mediated through their interaction with specific intracellular receptors. The binding of a steroid to its receptor initiates a cascade of molecular events that ultimately modulate gene expression. The affinity and activation potential of 11α-Hydroxy-estr-4-ene-3,17-dione for key steroid hormone receptors are critical to understanding its physiological role.

Estrogen Receptor α and β Interactions

Currently, there is a lack of specific published research detailing the binding affinity and activation of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) by 11α-Hydroxy-estr-4-ene-3,17-dione. The interaction of steroids with estrogen receptors is a key determinant of their estrogenic or anti-estrogenic activity. This interaction is typically quantified by a relative binding affinity (RBA) assay, where the compound's ability to displace radiolabeled estradiol (B170435) from the receptor is measured. nih.gov For a compound to activate the receptor, it must not only bind to it but also induce a conformational change that facilitates the recruitment of coactivator proteins and subsequent gene transcription. nih.govnih.gov Without direct experimental data for 11α-Hydroxy-estr-4-ene-3,17-dione, its specific effects on ERα and ERβ remain to be elucidated.

Potential for Androgen Receptor Modulation

Similar to the estrogen receptors, there is a scarcity of direct evidence regarding the interaction of 11α-Hydroxy-estr-4-ene-3,17-dione with the androgen receptor (AR). The binding of a compound to the AR can result in either agonistic (androgenic) or antagonistic (anti-androgenic) effects. For context, studies on a structurally similar compound, 4-hydroxyandrost-4-ene-3,17-dione (4-OHA), and its metabolites have shown weak binding to the rat prostatic androgen receptor. nih.gov However, one of its metabolites, 4-hydroxytestosterone (B1222710) (4OHT), demonstrated potent binding. nih.gov This highlights the importance of metabolism in determining the ultimate androgenic activity of a steroid. Without specific studies on 11α-Hydroxy-estr-4-ene-3,17-dione, its potential to modulate the androgen receptor is currently unknown.

Modulation of Steroidogenic Enzyme Systems

Interactions with Hydroxylase Enzymes (e.g., Cytochrome P450 Enzymes)

Research has indicated that the family of cytochrome P450 enzymes is involved in the metabolism of steroids. One study demonstrated that 11α-hydroxyprogesterone can be converted into 11α-hydroxyandrostenedione by the enzyme cytochrome P450 17A1 (CYP17A1). nih.gov This suggests a potential metabolic pathway for the formation of 11α-hydroxylated androstane (B1237026) steroids. While this finding points to the involvement of hydroxylase enzymes in the metabolism of related compounds, direct studies on the interaction of 11α-Hydroxy-estr-4-ene-3,17-dione with various cytochrome P450 enzymes are needed to fully understand its metabolic fate and potential to influence the activity of these enzymes.

Influence on Hydroxysteroid Dehydrogenase Activities

Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes that catalyze the oxidation and reduction of hydroxyl and keto groups on the steroid nucleus, thereby activating or inactivating steroid hormones. A study on the related compound 11α-hydroxyprogesterone found it to be a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2). nih.gov This enzyme is responsible for the conversion of active cortisol to inactive cortisone. While 11α-hydroxyprogesterone itself was not a substrate for 11βHSD2, this inhibitory action suggests that steroids with an 11α-hydroxyl group may have the potential to modulate HSD activity. nih.gov However, the direct influence of 11α-Hydroxy-estr-4-ene-3,17-dione on the various HSD isoforms has not been specifically reported.

Inhibition or Modulation of Aromatase (CYP19A1) Activity

Aromatase (CYP19A1) is a critical enzyme in the biosynthesis of estrogens, responsible for converting androgens into estrogens. uniprot.org Inhibition of this enzyme is a key strategy in the treatment of estrogen-dependent cancers. nih.govmdpi.com There is currently no direct scientific evidence to suggest that 11α-Hydroxy-estr-4-ene-3,17-dione inhibits or modulates aromatase activity. Studies on other structurally related steroids, such as 4-hydroxy-4-androstene-3,17-dione, have demonstrated significant aromatase inhibition. nih.govnih.gov The lack of data for 11α-Hydroxy-estr-4-ene-3,17-dione in this regard represents a significant gap in understanding its potential endocrine-disrupting or therapeutic capabilities.

Effects on Cellular and Physiological Processes

The steroid hormone 11α-Hydroxy-estr-4-ene-3,17-dione, a hydroxylated derivative of estr-4-ene-3,17-dione, is recognized as a primary adrenal steroid in mammals. nih.govresearchgate.net Its position as a key precursor in the synthesis of halogenated corticoids underscores its significance in steroid metabolism. nih.govresearchgate.net While research into its specific biological activities is ongoing, its structure suggests potential interactions with steroid hormone receptors, which could influence various cellular and physiological processes. ontosight.ai

Impact on Proliferation of Hormone-Sensitive Cell Lines

Currently, there is a notable lack of specific research data on the direct impact of 11α-Hydroxy-estr-4-ene-3,17-dione on the proliferation of hormone-sensitive cell lines. Extensive searches for studies investigating its effects on cell lines such as MCF-7 (breast cancer) or LNCaP (prostate cancer) have not yielded specific experimental results or data tables.

Much of the existing research in this area has focused on the 11β-hydroxy isomer, 11β-hydroxyandrostenedione, or other related androstenedione (B190577) derivatives. For instance, 4-hydroxyandrostenedione and its metabolites have been evaluated for their effects on 5α-reductase activity and androgen receptor binding. nih.gov Specifically, the metabolite 4-hydroxytestosterone was found to be a potent binder to the androgen receptor, which may account for the in vivo androgenic activity of the parent compound, 4-hydroxyandrostenedione. nih.gov

Given that 11α-Hydroxy-estr-4-ene-3,17-dione is structurally related to these compounds, it may possess some degree of androgenic or estrogenic activity, or potentially act as a modulator of these hormone pathways. However, without direct experimental evidence, its specific effects on the proliferation of hormone-sensitive cells remain speculative. Further research is required to elucidate the precise nature and extent of its activity in this context.

Table 1: Summary of Research on the Proliferative Effects of 11α-Hydroxy-estr-4-ene-3,17-dione on Hormone-Sensitive Cell Lines

| Cell Line | Compound | Observed Effect | Data |

| MCF-7 | 11α-Hydroxy-estr-4-ene-3,17-dione | No specific studies found | N/A |

| LNCaP | 11α-Hydroxy-estr-4-ene-3,17-dione | No specific studies found | N/A |

N/A - Not Available due to a lack of specific research.

Role in Endocrine Regulation and Homeostasis

As a primary adrenal steroid, 11α-Hydroxy-estr-4-ene-3,17-dione is inherently involved in the complex network of endocrine regulation and homeostasis. nih.govresearchgate.net The adrenal glands are a major source of androgens, and the production of 11-oxygenated androgens is a key function of the adrenal cortex. While the 11β-hydroxylated counterpart, 11β-hydroxyandrostenedione, is known to be produced primarily in the adrenal glands, the specific regulatory pathways governing the synthesis and secretion of 11α-Hydroxy-estr-4-ene-3,17-dione are not as well-defined in the available literature. wikipedia.org

The metabolism of related steroids offers some insight into its potential role. For example, the metabolism of 11β-hydroxy-delta-4-androstene-3,17-dione is influenced by thyroid hormone status, suggesting that the endocrine system can modulate the activity of these 11-hydroxylated androgens. It is plausible that similar regulatory mechanisms could apply to the 11α-isomer.

Furthermore, its role as a precursor for halogenated corticoids points to its integration within the broader steroidogenic pathways that are critical for maintaining homeostasis. nih.govresearchgate.net Corticosteroids play a vital role in a wide range of physiological processes, including stress response, immune function, and metabolism. The biotransformation of 11α-Hydroxy-estr-4-ene-3,17-dione into these more potent molecules is a key step in this cascade.

Table 2: Known and Potential Roles of 11α-Hydroxy-estr-4-ene-3,17-dione in Endocrine Processes

| Endocrine Process | Involvement of 11α-Hydroxy-estr-4-ene-3,17-dione | Supporting Evidence |

| Adrenal Steroidogenesis | Identified as a primary adrenal steroid. | nih.govresearchgate.net |

| Corticosteroid Synthesis | Serves as a key precursor for halogenated corticoids. | nih.govresearchgate.net |

| Interaction with Steroid Receptors | Postulated to interact with steroid hormone receptors based on its structure. | ontosight.ai |

| Regulation by other Hormones | Specific regulatory mechanisms are not well-documented. | N/A |

N/A - Not Available due to a lack of specific research.

Metabolism and Endogenous Pathways of 11α Hydroxylated Estranes

Endogenous Biotransformation Profiles in Mammalian Systems

The biotransformation of steroids is a complex process designed to increase their water solubility and facilitate their removal from the body. For a compound like 11α-Hydroxy-estr-4-ene-3,17-dione, these processes would involve further enzymatic modifications.

Hydroxylation, Reduction, and Conjugation Pathways

The metabolism of the parent compound, estr-4-ene-3,17-dione, is primarily managed by the cytochrome P450 (CYP) enzyme system in the liver. runxinchemicals.com This system is responsible for various oxidative reactions, including hydroxylation. While direct evidence for the specific hydroxylation pathways of 11α-Hydroxy-estr-4-ene-3,17-dione is limited, the metabolism of the structurally similar 17β-estradiol is well-documented. In mammals, CYP1A, CYP1B, and CYP3A subfamilies are key to estradiol (B170435) metabolism, leading to hydroxylated products at the 2, 4, and 16α positions. nih.govnih.gov It is plausible that 11α-Hydroxy-estr-4-ene-3,17-dione could undergo similar further hydroxylations.

Following initial oxidative metabolism, reduction of the steroid nucleus and its functional groups is a common metabolic step. For instance, the keto groups at positions 3 and 17 are susceptible to reduction by hydroxysteroid dehydrogenases (HSDs).

Finally, to render them sufficiently water-soluble for excretion, steroids and their metabolites are conjugated with glucuronic acid or sulfate (B86663). This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These conjugated metabolites are then eliminated from the body, primarily through urine and bile. pharmgkb.org

Table 1: Potential Metabolic Pathways for 11α-Hydroxy-estr-4-ene-3,17-dione

| Metabolic Phase | Enzyme Family | Potential Reaction | Resulting Metabolite |

| Phase I | Cytochrome P450 (CYP) | Additional Hydroxylation | Dihydroxy-estr-4-ene-dione |

| Phase I | Hydroxysteroid Dehydrogenases (HSDs) | Reduction of keto groups | 11α,17β-Dihydroxy-estr-4-en-3-one |

| Phase II | UDP-glucuronosyltransferases (UGTs) | Glucuronidation | 11α-Hydroxy-estr-4-ene-3,17-dione-glucuronide |

| Phase II | Sulfotransferases (SULTs) | Sulfation | 11α-Hydroxy-estr-4-ene-3,17-dione-sulfate |

Identification of Circulating and Excreted Metabolites

Specific circulating and excreted metabolites of 11α-Hydroxy-estr-4-ene-3,17-dione have not been extensively documented in scientific literature. However, based on the metabolic pathways of related steroids, it is anticipated that its metabolites would primarily be found in urine and bile as glucuronide and sulfate conjugates. The identification of such metabolites in biological fluids would typically be achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov This method allows for the separation and identification of various metabolites present in complex biological samples.

Adrenal and Gonadal Contributions to 11α-Hydroxylated Steroid Production

The endogenous production of 11α-hydroxylated estranes in mammals is not well-characterized. However, insights can be drawn from the biosynthesis of structurally similar 11-hydroxylated androgens. The adrenal glands are a primary site for the synthesis of 11-oxygenated androgens. The enzyme cytochrome P450 11β-hydroxylase (CYP11B1), located in the adrenal cortex, is crucial for this process. While its primary function is in cortisol synthesis, it can also act on other steroid precursors.

The contribution of the gonads to the production of 11-hydroxylated steroids appears to be minimal in comparison to the adrenal glands. While some studies in animal models have suggested potential gonadal synthesis, this has not been conclusively demonstrated in humans.

Comparative Metabolic Studies with Structurally Related Steroids

Comparing the metabolism of 11α-Hydroxy-estr-4-ene-3,17-dione with that of other steroids provides a clearer picture of its likely metabolic fate.

Androstenedione (B190577): A closely related C19 steroid, androst-4-ene-3,17-dione, undergoes 11α-hydroxylation through microbial biotransformation, yielding 11α-hydroxyandrost-4-ene-3,17-dione. nih.gov In mammals, the predominant hydroxylation is at the 11β-position within the adrenal glands.

Estradiol: As an estrane (B1239764) steroid, estradiol shares the same core structure. Its metabolism is dominated by hydroxylation at the C2 and C4 positions by CYP enzymes, a pathway that could also be relevant for 11α-Hydroxy-estr-4-ene-3,17-dione. nih.govresearchgate.net

Table 2: Comparison of Primary Metabolic Hydroxylation Sites

| Steroid | Primary Hydroxylation Site(s) | Key Enzyme(s) |

| Estradiol | 2, 4 | CYP1A, CYP1B, CYP3A nih.govnih.gov |

| Androstenedione (in adrenals) | 11β | CYP11B1 |

| Estr-4-ene-3,17-dione (Nandrolone) | Various | Cytochrome P450 enzymes runxinchemicals.com |

This comparative analysis suggests that the metabolic profile of 11α-Hydroxy-estr-4-ene-3,17-dione is likely to be a hybrid of the pathways observed for other estranes and 11-hydroxylated androgens, involving further hydroxylation, reduction, and conjugation.

Structure Activity Relationship Sar and Medicinal Chemistry Research

The biological activity of steroidal compounds is intrinsically linked to their three-dimensional structure. Modifications to the steroid nucleus can dramatically alter potency and selectivity for various receptors and enzymes. In the context of 11α-hydroxy-estr-4-ene-3,17-dione, research has focused on understanding how specific structural changes influence its biological profile.

Impact of Structural Modifications on Biological Potency and Selectivity

The orientation of the hydroxyl group at the C-11 position of the estrane (B1239764) skeleton has a profound impact on biological activity. Studies comparing the uterotropic activity of various 11-hydroxyestrone isomers have revealed significant differences in their potency. The uterotropic assay in immature rats is a classic in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight.

Research has shown that the stereochemistry at both the C-9 and C-11 positions is a critical determinant of estrogenic potency. For instance, in uterotropic bioassays, 11α-hydroxyestrone was found to be twice as active as its 9β-isomer, 11α-hydroxy-9β-estrone. nih.gov An even more pronounced difference was observed with the 11β-isomers, where 11β-hydroxyestrone was ten times more active than 11β-hydroxy-9β-estrone. nih.gov This highlights the sensitivity of the estrogen receptor to the spatial arrangement of substituents on the steroid core.

The presence and orientation of the 11-hydroxyl group can influence how the molecule binds to its target receptor, affecting the stability of the ligand-receptor complex and subsequent downstream signaling pathways. These findings underscore the importance of precise stereochemical control in the design of new steroid-based therapeutic agents.

| Compound | Relative Uterotropic Activity | Reference |

|---|---|---|

| 11α-hydroxyestrone | 2x more active than 11α-hydroxy-9β-estrone | nih.gov |

| 11β-hydroxyestrone | 10x more active than 11β-hydroxy-9β-estrone | nih.gov |

Design and Synthesis of 11α-Hydroxylated Estrane Analogues

The synthesis of 11α-hydroxylated estrane analogues is a key area of research, driven by the need to produce these valuable intermediates for the pharmaceutical industry. Both chemical and biotechnological methods have been developed to introduce the hydroxyl group at the 11α-position with high selectivity.

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for creating a wide array of analogues with modifications at various positions of the steroid nucleus. A common strategy for the synthesis of 11-hydroxyestrones involves the reduction of an 11-keto precursor. For example, the synthesis of 11α-hydroxy-9β-estrone and 11β-hydroxy-9β-estrone has been achieved through the reduction of 11-keto-9β-estrone 17-ethyleneketal. nih.gov The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the hydroxyl group. Interestingly, the reduction of this precursor with sodium in boiling ethanol (B145695) yields the axial 11β-hydroxy-9β-estrone, while using sodium borohydride (B1222165) in boiling tetrahydrofuran (B95107) results in the equatorial 11α-hydroxy-9β-estrone. nih.gov This demonstrates the ability to selectively control the stereochemistry at the C-11 position through the careful selection of synthetic methodology.

Microbial Biotransformation

Microbial hydroxylation has emerged as a powerful and efficient method for the production of 11α-hydroxylated steroids. This biotechnological approach offers high regio- and stereoselectivity, which can be challenging to achieve through purely chemical means. Fungi, in particular, are known to possess a diverse range of cytochrome P450 enzymes capable of hydroxylating the steroid skeleton at various positions.

A well-established method for producing 11α-hydroxyandrost-4-ene-3,17-dione (a closely related compound) involves a two-step, one-pot microbial transformation. google.com This process starts with the conversion of readily available natural sterols, such as phytosterols (B1254722) or cholesterol, to androst-4-ene-3,17-dione (AD) using a specific strain of Mycobacterium. google.com In the second step, without the need for intermediate purification, the AD is then hydroxylated at the 11α-position by a different microbial strain, such as Aspergillus ochraceus. google.com This method provides a high yield of the desired 11α-hydroxylated product. google.com

| Synthetic Method | Precursor | Product | Key Reagents/Microorganism | Reference |

|---|---|---|---|---|

| Chemical Reduction | 11-keto-9β-estrone 17-ethyleneketal | 11α-hydroxy-9β-estrone | Sodium borohydride, Tetrahydrofuran | nih.gov |

| Chemical Reduction | 11-keto-9β-estrone 17-ethyleneketal | 11β-hydroxy-9β-estrone | Sodium, Ethanol | nih.gov |

| Microbial Biotransformation | Phytosterols/Cholesterol -> Androst-4-ene-3,17-dione | 11α-hydroxyandrost-4-ene-3,17-dione | Mycobacterium neoaurum, Aspergillus ochraceus | google.com |

Development of Novel Therapeutic Agents Based on Estrane Scaffolds

The estrane scaffold, and specifically its 11α-hydroxylated derivatives, serves as a crucial starting point for the synthesis of a variety of therapeutic agents. The introduction of an 11α-hydroxyl group can be a key step in the synthesis of corticosteroids and other important pharmaceuticals. google.comnih.gov

Precursor for Corticosteroid Synthesis

11α-Hydroxylated steroids are vital intermediates in the industrial production of corticosteroids, which are a class of steroid hormones with potent anti-inflammatory and immunosuppressive properties. nih.govwikipedia.org For example, 11α-hydroxyprogesterone, a related C21 steroid, is a key precursor in the synthesis of hydrocortisone (B1673445) and cortisone. The microbial 11α-hydroxylation of progesterone (B1679170) was a groundbreaking discovery that revolutionized the production of these life-saving drugs.

Role in the Synthesis of Eplerenone

A notable example of a modern therapeutic agent derived from an 11α-hydroxylated steroid intermediate is Eplerenone. Eplerenone is a selective aldosterone (B195564) receptor antagonist used in the treatment of hypertension and heart failure. wikipedia.org The synthesis of Eplerenone often starts from canrenone, which is converted to 11α-hydroxycanrenone via microbial hydroxylation. researchgate.net This 11α-hydroxylated intermediate then undergoes a series of chemical modifications to introduce the 9α,11α-epoxide and the 7α-methoxycarbonyl groups, which are key structural features responsible for the drug's selectivity and efficacy. wikipedia.orgresearchgate.net The development of Eplerenone showcases the successful integration of biotransformation and chemical synthesis to create a novel therapeutic agent with an improved side-effect profile compared to older, non-selective aldosterone antagonists.

Analytical Methodologies for Research and Characterization

Advanced Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Structural Elucidation

The definitive structure of 11a-Hydroxy-estr-4-ene-3,17-dione is established through a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure of steroids. While publicly available, experimentally-determined ¹H and ¹³C NMR spectra for this compound are not widespread, the expected spectral characteristics can be inferred from its known structure. Complete spectral assignment would rely on a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional NMR experiments (COSY, HSQC, HMBC, NOESY). These analyses on related steroid structures allow for the unambiguous assignment of all proton and carbon signals, confirming the presence of the key functional groups: the α,β-unsaturated ketone in the A-ring, the two ketone groups at C3 and C17, and the crucial hydroxyl group at the C11α position. The spatial correlation data from a NOESY experiment would be particularly vital to confirm the α-orientation of the C11 hydroxyl group by observing its proximity to specific protons within the steroid core.

Mass Spectrometry (MS): Mass spectrometry is used to determine the compound's exact molecular weight and to gain structural insights through fragmentation analysis. Under electron ionization (EI), the molecule would be expected to produce a distinct fragmentation pattern that can be used for identification. While a specific mass spectrum for this compound is not readily available in public databases, data for the closely related C19 steroid, 11β-Hydroxyandrost-4-ene-3,17-dione, is available and provides a reference. nist.gov For this compound (C₁₈H₂₄O₃, Molecular Weight: 288.38 g/mol ), high-resolution mass spectrometry would confirm the elemental composition. chemsrc.comchemnet.com Tandem mass spectrometry (MS/MS) techniques, often coupled with liquid chromatography (LC-MS/MS), would involve selecting the protonated molecule ([M+H]⁺, m/z 289.2) as the precursor ion and inducing fragmentation to produce a unique set of product ions, enabling highly selective detection in complex samples.

| Technique | Purpose | Anticipated Key Findings for this compound |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | - Signal for vinylic proton at C4.

|

| ¹³C NMR | Carbon skeleton framework | - Resonances for two ketone carbons (C3, C17).

|

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | - Molecular ion peak corresponding to C₁₈H₂₄O₃.

|

Chromatographic Separation and Quantification Methods (e.g., HPLC, GC-MS) in Biological Matrices

To study its metabolism and pharmacokinetics, this compound must be separated and quantified within complex biological fluids like plasma or urine. Chromatographic methods are the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with UV or mass spectrometric detection, is a primary method for the analysis of steroids. A reversed-phase HPLC method is typically used for compounds of this polarity. A specific method developed for the analysis of the related compound 11α-hydroxyandrost-4-ene-3,17-dione provides a relevant example. researchgate.net This method utilizes a C18 stationary phase, which separates compounds based on hydrophobicity, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a small amount of acetic acid to improve peak shape. researchgate.net Detection is often performed using a UV detector, as the α,β-unsaturated ketone moiety provides a chromophore with significant absorbance.

| Parameter | Specification |

|---|---|

| HPLC System | Agilent 1260 Infinity or equivalent |

| Column | Symmetry C18, 5 µm, 250 × 4.6 mm |

| Mobile Phase | Acetonitrile (52%), Deionized Water (48%), Acetic Acid (0.01%) |

| Detector | UV Absorbance |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity for steroid analysis, making it suitable for detecting low concentrations in biological samples. sigmaaldrich.com Due to the low volatility of steroids, a derivatization step is required prior to GC analysis. This typically involves converting the hydroxyl and ketone groups into more volatile trimethylsilyl (B98337) (TMS) ethers/enols. sigmaaldrich.com Following derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for confident identification and quantification, often using a stable isotope-labeled internal standard. nih.gov

Immunoassays and Receptor Binding Assays for Activity Assessment

Beyond structural characterization, it is crucial to assess the biological activity of this compound. This is primarily achieved through immunoassays for detection and receptor binding assays to probe its interaction with target proteins.

Immunoassays: Immunoassays, such as Radioimmunoassay (RIA) and Time-Resolved Fluoroimmunoassay (TR-FIA), are highly sensitive methods for quantifying specific steroids in biological fluids. The development of such an assay for this compound would require the generation of a specific antibody that recognizes the unique structural features of the molecule. The development process for the analogous 11β-isomer involved creating a conjugate of the steroid with a carrier protein to elicit an immune response, followed by the development of a competitive assay format. nih.gov In a competitive assay, the sample steroid competes with a labeled tracer (e.g., tritiated for RIA, or biotinylated/europium-labeled for TR-FIA) for a limited number of antibody binding sites. nih.govontosight.ai The measured signal is inversely proportional to the concentration of the steroid in the sample. These methods benefit from high throughput and sensitivity, though they can sometimes be susceptible to cross-reactivity from structurally similar steroids. nih.gov

Receptor Binding Assays: To understand the compound's mechanism of action, receptor binding assays are essential. As a steroid, this compound is predicted to exert its effects by binding to steroid hormone receptors, such as the estrogen receptor (ER). biorxiv.org These assays measure the affinity of the compound for a specific receptor. A typical assay involves incubating the receptor protein with a radiolabeled or fluorescently-labeled ligand known to bind the receptor. The test compound is then added in increasing concentrations, and its ability to displace the labeled ligand is measured. The results are used to calculate the binding affinity (often expressed as an IC₅₀ or Kᵢ value), which indicates how strongly the compound binds to the receptor. Studies on structurally related compounds have shown that even small changes to the steroid core can dramatically alter binding affinity, highlighting the importance of empirical testing. For example, certain 10β-hydroxy-steroidal analogues have been shown to have negligible binding affinity for the nuclear estrogen receptor α.

Applications and Future Research Directions

Role as a Key Intermediate in the Pharmaceutical Industry

The primary significance of 11α-Hydroxy-estr-4-ene-3,17-dione lies in its function as a versatile intermediate for producing high-value pharmaceutical compounds. The strategic placement of the 11α-hydroxy group is crucial for the synthesis of complex steroid structures.

11α-Hydroxy-estr-4-ene-3,17-dione and its derivatives are fundamental starting materials in the synthesis of third-generation progestins like desogestrel (B1670305) and its active metabolite, etonogestrel (B1671717). googleapis.comgoogle.com These synthetic progestins are core components of modern hormonal contraceptives. googleapis.comwikipedia.orgnih.gov

The synthesis pathway often involves a closely related analogue, 13β-ethyl-11α-hydroxy-gon-4-ene-3,17-dione. googleapis.comgoogle.com In these multi-step processes, the 11α-hydroxy group is typically oxidized to an 11-ketone. google.com Subsequent chemical modifications, including the protection of the keto groups at positions 3 and 17 and the introduction of an 11-methylene group, ultimately lead to the final progestin molecules. google.comgoogle.com For instance, a common route involves protecting the 17-keto group as a ketal, oxidizing the 11α-hydroxy group, and then introducing the characteristic 11-methylene group, which is a key feature of desogestrel and etonogestrel. google.comgoogle.com The resulting intermediate serves as a direct precursor for the synthesis of both etonogestrel and desogestrel. google.com

The 11α-hydroxylation is a critical step for the synthesis of various other steroid-based drugs, including corticosteroids, which have potent anti-inflammatory properties. researchgate.netnih.govnih.gov While the direct precursor for many corticoids is the androstane (B1237026) (C19) analogue, 11α-hydroxyandrost-4-ene-3,17-dione (11α-HAD), the underlying principle of utilizing an 11α-hydroxylated steroid intermediate is a cornerstone of steroid manufacturing. researchgate.netnih.gov 11α-HAD is recognized as a key precursor in the synthesis of halogenated corticoids. researchgate.netnih.gov The introduction of the hydroxyl group at the C-11 position is a challenging chemical step, often accomplished through microbial biotransformation, which then allows for further modifications to create a range of steroid medications. nih.govresearchgate.net

Exploration of Therapeutic Potential in Hormonal Disorders and Cancer

Research into 11α-Hydroxy-estr-4-ene-3,17-dione and its relatives extends to their potential direct therapeutic applications. ontosight.ai Steroids with similar structures are known to interact with various steroid hormone receptors, suggesting potential roles in modulating physiological and pathological processes. ontosight.ai

Studies on related androstane derivatives have explored their effects on androgen-sensitive conditions. For example, androst-4-ene-3,17-dione (Δ4-dione) is a precursor to potent androgens, and its metabolism in prostate cancer cells is an area of active investigation. nih.gov Research has shown that the proliferative effect of Δ4-dione in certain cancer cell lines is mediated by its conversion to metabolites like 5α-androstane-3,17-dione. nih.gov Furthermore, other related compounds, such as 11-Hydroxy-1,4-androstadiene-3,17-dione, have been identified as androgen receptor agonists, indicating potential uses in conditions related to androgen deficiency. ontosight.ai While the specific therapeutic profile of 11α-Hydroxy-estr-4-ene-3,17-dione itself is still under investigation, these findings in related molecules open avenues for its potential exploration in hormonal disorders and certain types of cancer. ontosight.aimdpi.commdpi.com

Advancements in Biocatalytic Production for Industrial Scale-up

The industrial production of 11α-hydroxylated steroids has been significantly enhanced by biocatalysis. Chemical synthesis of these compounds can be complex and expensive, making microbial transformation a more practical approach for large-scale production. google.comnih.gov

Fungal species, particularly from the genera Aspergillus and Rhizopus, are widely used for their ability to perform regio- and stereoselective hydroxylation at the 11α position. nih.govresearchgate.net For example, Aspergillus ochraceus is highly effective at converting androst-4-ene-3,17-dione (AD) into 11α-hydroxyandrost-4-ene-3,17-dione (11α-HAD) with high efficiency. researchgate.netnih.gov Recent research has focused on optimizing these bioconversion processes. Innovations include two-step, one-pot fermentation methods where one microorganism first converts a raw material like phytosterols (B1254722) into AD, and a second microorganism, such as Aspergillus ochraceus, then performs the 11α-hydroxylation in the same bioreactor. researchgate.netnih.gov Furthermore, mixed-strain fermentation strategies are being developed, using co-cultures of strains like Mycolicibacterium neoaurum and Aspergillus ochraceus, which have achieved molar yields as high as 76.5% for 11α-OH AD from phytosterols. nih.gov These advancements are crucial for making the production of key steroid intermediates like 11α-Hydroxy-estr-4-ene-3,17-dione more efficient and economically viable for the pharmaceutical industry. nih.govnih.gov

Elucidation of Full Physiological Roles and Regulatory Mechanisms

Despite its importance as a synthetic intermediate, the complete physiological role of endogenous 11α-Hydroxy-estr-4-ene-3,17-dione is not fully understood. ontosight.ai It is known to be a steroid hormone that can interact with steroid hormone receptors, but its specific biological effects and potency relative to other hormones require further investigation. ontosight.ai The metabolism of such steroids involves various transformations like reduction, hydroxylation, and conjugation, which can alter their activity and biological half-life. ontosight.ai Ongoing research in endocrinology and steroid biochemistry aims to fully elucidate the physiological and pathological roles of these types of steroids, which will provide a more complete picture of their regulatory mechanisms within the body. ontosight.ai

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.